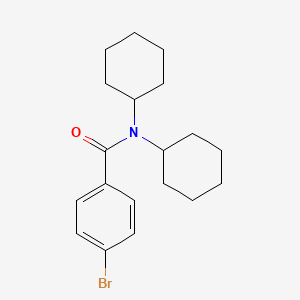

4-bromo-N,N-dicyclohexylbenzamide

Description

Significance of Amide Linkages in Organic Chemistry

The amide linkage, characterized by a carbonyl group bonded to a nitrogen atom, is one of the most fundamental and stable functional groups in organic chemistry. actylis.com This bond is central to the structure of proteins and peptides, where it is known as the peptide bond, and is responsible for the formation of the polypeptide chains that fold into complex three-dimensional structures essential for biological function. actylis.com The stability of the amide bond arises from resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group, which imparts a partial double bond character to the C-N bond. nih.gov This restricted rotation around the C-N bond influences the conformational rigidity of molecules. actylis.com Beyond their biological importance, amide bonds are integral to a wide array of synthetic polymers, such as nylons and Kevlar, lending them high strength and resistance. sigmaaldrich.com They are also a common feature in many pharmaceutical compounds, including penicillin and paracetamol. nih.gov

Role of Halogen Substituents in Aromatic Systems for Chemical Design

The incorporation of halogen atoms into aromatic systems is a powerful strategy in chemical design, significantly influencing a molecule's physical, chemical, and biological properties. Halogens exert their influence through a combination of inductive and resonance effects. sigmaaldrich.com Due to their high electronegativity, they are inductively electron-withdrawing, which can deactivate the aromatic ring towards electrophilic substitution. sigmaaldrich.comontosight.ai However, they also possess lone pairs of electrons that can be donated to the aromatic ring via resonance, which directs incoming electrophiles to the ortho and para positions. ontosight.ai

The presence of a halogen, such as bromine, can enhance a molecule's lipophilicity, which can be crucial for its transport and interaction within biological systems. Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction that can be exploited in the design of supramolecular assemblies and in directing crystal packing. nih.gov In the context of synthetic chemistry, the carbon-bromine bond serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. nih.govnih.gov

Contextual Importance of N,N-Disubstituted Benzamides in Synthetic and Supramolecular Endeavors

N,N-disubstituted benzamides are a class of amides where the nitrogen atom is bonded to two organic substituents, in this case, two cyclohexyl groups. This substitution pattern precludes the presence of an N-H bond, which means these molecules cannot act as hydrogen bond donors. This feature can significantly alter their solubility and intermolecular interactions compared to primary or secondary amides. sigmaaldrich.com

In synthetic chemistry, N,N-disubstituted benzamides are valuable intermediates. For instance, they can be synthesized through the reaction of a benzoyl chloride with a secondary amine. ontosight.ai The bulky nature of substituents on the nitrogen, such as cyclohexyl groups, can introduce steric hindrance that influences the reactivity of the molecule and the stereochemical outcome of reactions. In supramolecular chemistry, the defined geometry and potential for weak hydrogen bonding (via the carbonyl oxygen) and other non-covalent interactions make N,N-disubstituted benzamides interesting building blocks for constructing complex, self-assembled structures. Their derivatives have been explored for various applications, including as anti-inflammatory agents and in the development of novel anti-tumor agents. prepchem.comchemicalbook.com

Properties and Synthesis of 4-bromo-N,N-dicyclohexylbenzamide

Predicted Physicochemical Properties

The properties of this compound are expected to be a composite of the influences of the bromophenyl group and the dicyclohexylamide moiety. The presence of the bromine atom and the large nonpolar cyclohexyl groups would likely render the compound highly soluble in nonpolar organic solvents and poorly soluble in water.

Predicted Properties of this compound

| Property | Predicted Value/Characteristic |

|---|---|

| Molecular Formula | C19H26BrNO |

| Molecular Weight | 364.32 g/mol |

| Appearance | Likely a white to off-white solid |

| Melting Point | Expected to be relatively high due to its molecular weight and packed structure |

| Solubility | Low in water; soluble in organic solvents like dichloromethane (B109758), and THF |

Potential Synthetic Routes

The synthesis of this compound would most likely follow established methods for amide bond formation. A common and straightforward approach would be the acylation of dicyclohexylamine (B1670486) with 4-bromobenzoyl chloride. ontosight.ai This reaction typically proceeds in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

Another potential method involves the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the reaction between 4-bromobenzoic acid and dicyclohexylamine. sigmaaldrich.com This method is widely used in peptide synthesis and other amide bond formations.

Research Applications and Future Directions

Given the absence of direct research on this compound, its potential applications can only be hypothesized based on the known roles of its structural components.

Role as a Synthetic Intermediate

The most immediate and predictable application of this compound is as a synthetic intermediate. The presence of the bromine atom on the phenyl ring allows for a variety of palladium-catalyzed cross-coupling reactions. nih.govnih.gov This would enable the introduction of a wide range of substituents at the 4-position of the benzamide (B126), leading to a library of novel compounds with diverse electronic and steric properties. The bulky dicyclohexyl groups could serve to sterically direct subsequent reactions or to fine-tune the solubility and solid-state packing of the resulting products.

Potential in Supramolecular Chemistry

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N,N-dicyclohexylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26BrNO/c20-16-13-11-15(12-14-16)19(22)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h11-14,17-18H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPQPOGTCPLGSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501300547 | |

| Record name | 4-Bromo-N,N-dicyclohexylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327058-58-2 | |

| Record name | 4-Bromo-N,N-dicyclohexylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=327058-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N,N-dicyclohexylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501300547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Synthetic Methodologies of 4 Bromo N,n Dicyclohexylbenzamide

Historical Overview of Benzamide (B126) Synthesis

The synthesis of benzamides, a class of compounds characterized by a benzene (B151609) ring attached to an amide functional group, has a rich history intertwined with the development of organic chemistry. wikipedia.org Benzamide itself, the simplest derivative of benzoic acid, is a naturally occurring alkaloid. wikipedia.org Early methods for benzamide synthesis often involved harsh reagents and conditions. A classic and straightforward approach is the Schotten-Baumann reaction, which involves the acylation of an amine with a benzoyl halide, typically in the presence of an aqueous base to neutralize the resulting hydrohalic acid. youtube.comslideshare.net This method, while effective for simple amines, can be less efficient for more sterically hindered or less nucleophilic amines.

Another historical method involves the reaction of benzoic acid with urea (B33335). youtube.com This process, often requiring high temperatures, proceeds through the formation of an ammonium (B1175870) carboxylate salt which then dehydrates to form the amide. youtube.com Over the years, numerous reagents and techniques have been developed to facilitate amide bond formation under milder conditions and with greater efficiency, setting the stage for the synthesis of more complex benzamide derivatives like 4-bromo-N,N-dicyclohexylbenzamide.

Classical Synthetic Routes to N,N-Dicyclohexylbenzamides

The synthesis of N,N-dicyclohexylbenzamides, including the 4-bromo derivative, traditionally relies on well-established acylation and amidation reactions. These methods, while foundational, often require optimization to achieve high yields and purity, particularly when dealing with sterically demanding substrates like dicyclohexylamine (B1670486).

Acylation Reactions with 4-Bromobenzoyl Halides and Dicyclohexylamine

A primary and direct method for synthesizing this compound involves the acylation of dicyclohexylamine with a 4-bromobenzoyl halide, most commonly 4-bromobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of dicyclohexylamine attacks the electrophilic carbonyl carbon of the acid halide, leading to the formation of a tetrahedral intermediate. Subsequent expulsion of the halide ion yields the desired amide.

The reaction is typically carried out in the presence of a base to scavenge the hydrogen halide byproduct, thereby driving the reaction to completion. Common bases include tertiary amines such as triethylamine (B128534) or pyridine, or an excess of the dicyclohexylamine itself. The choice of solvent is also crucial, with aprotic solvents like dichloromethane (B109758) or diethyl ether being commonly employed to ensure the solubility of the reactants and to prevent unwanted side reactions.

A related approach involves the in-situ generation of the acid halide from 4-bromobenzoic acid using reagents like thionyl chloride or oxalyl chloride, followed by the addition of dicyclohexylamine. ucl.ac.uk This one-pot procedure avoids the isolation of the often-reactive acid halide.

Amidation Reactions and Optimization of Conditions

Direct amidation, the reaction between a carboxylic acid and an amine to form an amide bond, is an attractive synthetic strategy due to its atom economy. However, the direct reaction of 4-bromobenzoic acid with dicyclohexylamine typically requires high temperatures to drive off the water molecule formed, which can lead to side reactions and decomposition. To overcome this, various coupling reagents have been developed to activate the carboxylic acid and facilitate the reaction under milder conditions. analis.com.my

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for this purpose. analis.com.mynih.govnih.gov The carboxylic acid adds to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. nih.gov This intermediate is then readily attacked by the amine to form the amide and a urea byproduct. nih.gov The optimization of these reactions often involves the addition of catalysts or additives like 4-dimethylaminopyridine (B28879) (DMAP) or 1-hydroxybenzotriazole (B26582) (HOBt) to increase the reaction rate and suppress side reactions. analis.com.mynih.gov

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often varied include the choice of coupling reagent, solvent, reaction temperature, and the stoichiometry of the reactants. analis.com.myresearchgate.net For instance, a study on the amidation of cinnamic acid found that using EDC.HCl in anhydrous THF at 60°C provided the optimal conditions for amide formation. analis.com.my The sequential addition of reactants, where the carboxylic acid is pre-activated with the coupling reagent before the amine is introduced, can also improve yields by minimizing competing reactions. analis.com.my

| Coupling Reagent | Additive | Solvent | Temperature (°C) | Yield (%) | Reference |

| DCC | DMAP | DCM | Ambient | 78 | nih.gov |

| EDC.HCl | - | Anhydrous THF | 60 | 93.1 | analis.com.my |

| EDC/HOAt | DIPEA | MOPS buffer/DMSO | Room Temp | >75 for most acids | nih.gov |

Modern Strategies for this compound Synthesis

In recent years, significant efforts have been directed towards developing more sustainable and efficient methods for amide bond formation. These modern strategies often employ catalytic systems or novel synthetic pathways to overcome the limitations of classical methods.

Catalytic Approaches in Amide Bond Formation

Catalytic methods for amide synthesis are highly desirable as they reduce the need for stoichiometric activating agents, leading to less waste and higher atom economy. ucl.ac.ukdntb.gov.uamdpi.com Various transition metal catalysts, including those based on palladium, rhodium, and nickel, have been developed for amide bond formation. dntb.gov.uarsc.orgresearchgate.net These catalysts can facilitate the coupling of carboxylic acids or their derivatives with amines under mild conditions.

For instance, nickel-catalyzed amidation of esters with nitroarenes has been reported as a one-step method to form amides, tolerating a wide range of functional groups. nih.gov Another approach involves the use of photoredox catalysis, where visible light is used to mediate the formation of the amide bond from various starting materials, including halides and arenes. dntb.gov.ua While not specifically detailed for this compound, these catalytic methodologies represent a promising avenue for its synthesis.

Organocatalysis has also emerged as a powerful tool for amide bond formation. mdpi.com Boron-based catalysts, for example, have been shown to be effective for the direct amidation of carboxylic acids and amines under mild conditions. ucl.ac.uk

Directed Ortho-Metalation Strategies for Bromobenzamide Scaffolds

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.org This method relies on the use of a directing metalation group (DMG), which is a functional group that can coordinate to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then be reacted with a variety of electrophiles to introduce a new substituent.

The amide group itself can act as a powerful DMG. wikipedia.orgorganic-chemistry.org In the context of a bromobenzamide scaffold, the N,N-dicyclohexylamide group in this compound could potentially direct metalation to the ortho position (C3 or C5). However, the bromine atom can also influence the regioselectivity of the metalation.

A key consideration in DoM is the hierarchy of directing group ability. nih.govstrath.ac.uk While the amide group is a strong DMG, the presence of other substituents on the aromatic ring can lead to competitive metalation at different sites. nih.gov For example, in a molecule with both a methoxy (B1213986) and a thiocarbamate group, metalation occurs preferentially ortho to the stronger directing group. nih.gov

The application of DoM to a pre-formed this compound would allow for the introduction of additional functional groups onto the benzene ring, providing access to a wider range of substituted benzamide derivatives. This strategy highlights the versatility of the amide functional group not only as a key structural motif but also as a tool for further molecular elaboration.

Purification and Isolation Techniques for High Purity this compound

Achieving high purity of this compound is crucial for its subsequent use and characterization. The primary methods for purification involve column chromatography and recrystallization, which are chosen based on the compound's polarity and solubility characteristics.

Column Chromatography

Column chromatography is a highly effective method for separating the desired product from unreacted starting materials, by-products, and other impurities. youtube.com The stationary phase typically used is silica (B1680970) gel, which is a polar adsorbent. The separation is based on the differential partitioning of the components of the reaction mixture between the stationary phase and a mobile phase (eluent). youtube.com

For a compound like this compound, a solvent system of intermediate polarity is generally effective. A common practice involves using a mixture of a non-polar solvent, such as hexane, and a more polar solvent, like ethyl acetate (B1210297). The optimal ratio of these solvents is determined empirically, often guided by preliminary analysis using thin-layer chromatography (TLC). In a related synthesis of 4-diethoxyphosphinoylmethyl-N-(4-bromo-2-cyanophenyl)benzamide, a mixture of chloroform (B151607) and ethyl acetate (1:2 ratio) was successfully used for chromatographic purification. prepchem.com This suggests that a similar gradient or isocratic elution with a hexane/ethyl acetate system could be effective for isolating this compound.

The process involves packing a glass column with a slurry of silica gel in the chosen eluent. The crude product, dissolved in a minimal amount of a suitable solvent, is then loaded onto the top of the silica gel bed. The eluent is passed through the column, and fractions are collected sequentially. youtube.com The fractions containing the pure product, as identified by TLC, are then combined and the solvent is removed under reduced pressure to yield the purified compound.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent or solvent mixture at different temperatures. The principle relies on dissolving the impure solid in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor.

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For a molecule like this compound, a solvent system consisting of a good solvent (in which the compound is highly soluble) and a poor solvent (in which it is sparingly soluble) can be employed. For instance, a mixture of benzene and n-hexane has been used for the recrystallization of a similar benzamide derivative. prepchem.com Other potential solvent systems could include ethanol/water or ethyl acetate/hexane mixtures. The crude product is dissolved in the minimum amount of the hot solvent, and upon cooling, pure crystals of this compound are formed and can be collected by filtration.

Table 1: Purification Techniques and Conditions

| Technique | Stationary/Solvent System | Key Parameters |

|---|---|---|

| Column Chromatography | Silica Gel with Hexane/Ethyl Acetate or Chloroform/Ethyl Acetate | Eluent polarity, flow rate, fraction size |

| Recrystallization | Benzene/n-Hexane or Ethanol/Water | Solvent selection, cooling rate, final temperature |

Comparative Analysis of Synthetic Yields and Efficiency

The primary route for synthesizing N,N-disubstituted benzamides involves the reaction of a benzoyl chloride with a secondary amine. In the case of this compound, this would be the reaction between 4-bromobenzoyl chloride and dicyclohexylamine. The yield of this type of reaction is generally high, often exceeding 80-90%, provided that the reaction goes to completion and the purification losses are minimized. The presence of a base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid by-product, which can otherwise form a non-reactive ammonium salt with the starting amine.

The steric hindrance of the dicyclohexylamine can also play a significant role in the reaction efficiency. The bulky cyclohexyl groups can slow down the rate of reaction compared to less hindered amines. Therefore, optimizing reaction conditions such as temperature and reaction time is important to maximize the yield.

In the broader context of benzamide synthesis, various methods report a wide range of yields depending on the substrates and conditions. For example, the synthesis of various N,N-dimethylbenzamides from isatoic anhydride (B1165640) and dimethylamine (B145610) has been reported with yields ranging from 85% to over 96%. google.com While the reactants are different, these figures provide a benchmark for what can be considered an efficient amidation reaction. The synthesis of other substituted benzamides has also been reported with good to excellent yields, underscoring the general reliability of these synthetic transformations.

Table 2: Factors Influencing Synthetic Yield and Efficiency

| Factor | Influence on Yield and Efficiency |

|---|---|

| Synthetic Route | The choice between the acyl chloride method and the use of coupling agents can impact yield and purification complexity. |

| Reaction Conditions | Temperature, reaction time, and the choice of base need to be optimized to account for steric hindrance and ensure complete reaction. |

| Purification Method | The efficiency of column chromatography and recrystallization directly affects the isolated yield of the pure product. |

| Steric Hindrance | The bulky nature of the dicyclohexyl groups may necessitate more forcing reaction conditions to achieve high conversion. |

Advanced Structural Elucidation and Solid State Chemistry of 4 Bromo N,n Dicyclohexylbenzamide

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable insights into the structural characteristics of 4-bromo-N,N-dicyclohexylbenzamide.

Investigation of Intermolecular Interactions

The packing of molecules in a crystal is governed by a network of intermolecular interactions. Understanding these interactions is crucial for explaining the solid-state properties of the compound.

Identification and Characterization of Hydrogen Bonding Networks (N-H···O, C-H···O, C-H···N)

As this compound lacks a traditional N-H donor, the hydrogen bonding would be limited to weaker C-H···O and potentially C-H···Br or C-H···π interactions. A crystallographic analysis would identify the specific hydrogen atoms from the cyclohexyl and phenyl groups that act as donors and the oxygen or bromine atoms that act as acceptors. The geometric parameters of these bonds (donor-acceptor distance and angle) would be tabulated to assess their strength and contribution to the crystal packing.

Analysis of Non-Covalent Interactions and Packing Motifs

Beyond hydrogen bonding, other non-covalent interactions such as halogen bonding (Br···O or Br···Br), van der Waals forces, and π-π stacking of the phenyl rings would be analyzed. The analysis would reveal how these interactions guide the self-assembly of the molecules into specific packing motifs, such as chains, sheets, or more complex three-dimensional networks.

Crystal Packing and Lattice Dynamics

Supramolecular synthons are robust and recurring patterns of intermolecular interactions that can be reliably used to design and predict crystal structures. In the context of this compound, several key synthons are anticipated to play a significant role in its solid-state assembly.

Given the presence of numerous C-H bonds on the cyclohexyl rings, weak C-H···O hydrogen bonds are highly probable synthons. These interactions, while weaker than conventional N-H···O bonds, are known to be significant in directing the packing of molecules that lack strong hydrogen bond donors. The interplay of these weak hydrogen bonds can lead to the formation of well-defined supramolecular architectures.

A summary of potential supramolecular synthons is presented below:

| Synthon Type | Interacting Groups | Potential Motif |

| Weak Hydrogen Bond | C-H (cyclohexyl/phenyl) ··· O (carbonyl) | Chain or sheet formation |

| van der Waals | Cyclohexyl-Cyclohexyl | Close packing, steric hindrance |

| π-π Stacking | Phenyl-Phenyl | Offset or face-to-face stacking |

| Halogen Bonding | C-Br ··· O/N/π-system | Directional interactions |

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (Lewis acid) and interacts with a Lewis base. The bromine atom in this compound, being a relatively large and polarizable halogen, is a prime candidate for forming significant halogen bonds.

The bromine atom can participate in various types of halogen bonds, which can be crucial in the engineering of the crystal lattice. These interactions can be classified based on the halogen bond acceptor:

C-Br···O Interactions: The carbonyl oxygen of the benzamide (B126) group is a potent halogen bond acceptor. The directionality of the C-Br···O interaction can lead to the formation of linear chains or more complex networks, complementing or competing with weak hydrogen bonds.

C-Br···N Interactions: While the amide nitrogen in this compound is tertiary and less basic, interactions with the nitrogen atom of a neighboring molecule, though less likely than with the carbonyl oxygen, cannot be entirely ruled out.

C-Br···π Interactions: The electron-rich π-system of the brominated phenyl ring can also act as a halogen bond acceptor. This type of interaction would contribute to the stacking arrangement of the aromatic rings within the crystal.

C-Br···Br Interactions: In some cases, Type II halogen-halogen interactions can occur, where the electrophilic region of one bromine atom interacts with the nucleophilic equatorial region of another.

The ability of the bromine atom to engage in these directional interactions makes it a powerful tool in crystal engineering. By systematically modifying the electronic environment of the halogen bond acceptor or by introducing competing interactions, it is possible to steer the self-assembly process towards a desired crystal packing, potentially leading to the discovery of new polymorphic forms with distinct physical properties. The interplay between halogen bonding and other non-covalent forces, such as hydrogen bonding and π-π stacking, creates a complex energy landscape that determines the final solid-state structure.

The table below summarizes the key characteristics of potential bromine interactions in the solid state of this compound.

| Interaction Type | Donor | Acceptor | Significance in Crystal Engineering |

| Halogen Bond | C-Br | O=C (carbonyl) | Directional control, formation of chains/networks |

| Halogen Bond | C-Br | π-system (phenyl) | Influence on aromatic stacking |

| Halogen-Halogen | C-Br | Br | Potential for specific packing motifs |

Spectroscopic Characterization and Elucidation of 4 Bromo N,n Dicyclohexylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-bromo-N,N-dicyclohexylbenzamide, ¹H and ¹³C NMR are fundamental for initial structural assignment, while advanced 2D NMR techniques offer definitive confirmation.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the 4-bromophenyl group and the aliphatic protons of the two cyclohexyl rings.

The protons on the aromatic ring, being in a para-substituted pattern, will appear as a pair of doublets, characteristic of an AA'BB' system. The protons ortho to the carbonyl group (H-2 and H-6) are electronically deshielded and will resonate at a lower field compared to the protons meta to the carbonyl group (H-3 and H-5), which are adjacent to the bromine atom.

Due to the restricted rotation around the amide C-N bond, the two cyclohexyl groups are not chemically equivalent. This non-equivalence can lead to a broadening or even a splitting of the signals for the cyclohexyl protons, particularly for the methine proton (H-1') attached to the nitrogen. These methine protons are expected to appear as broad multiplets. The methylene (B1212753) protons of the cyclohexyl rings will give rise to a complex series of overlapping multiplets in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (H-2, H-6) | 7.60 - 7.80 | d |

| Aromatic (H-3, H-5) | 7.30 - 7.50 | d |

| Cyclohexyl (methine, H-1') | 3.20 - 3.80 | br m |

| Cyclohexyl (methylene) | 1.00 - 2.00 | m |

d = doublet, br m = broad multiplet, m = multiplet

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the amide group is typically found in the downfield region of the spectrum. The aromatic carbons will show distinct signals, with the carbon attached to the bromine atom (C-4) and the quaternary carbon of the carbonyl group (C-1) being readily identifiable. The signals for the protonated aromatic carbons can be assigned based on their expected chemical shifts.

Similar to the proton spectrum, the non-equivalence of the two cyclohexyl groups can result in separate signals for each of the six carbons in each ring, leading to a more complex spectrum than might be anticipated.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 168.0 - 172.0 |

| Aromatic (C-1) | 135.0 - 138.0 |

| Aromatic (C-4) | 125.0 - 128.0 |

| Aromatic (C-2, C-6) | 128.0 - 130.0 |

| Aromatic (C-3, C-5) | 131.0 - 133.0 |

| Cyclohexyl (methine, C-1') | 50.0 - 60.0 |

| Cyclohexyl (methylene) | 25.0 - 35.0 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR experiments are employed. diva-portal.orgipb.ptresearchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, it would show a correlation between the aromatic protons on adjacent carbons (H-2/H-3 and H-5/H-6) and within each of the cyclohexyl rings, confirming their spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would be used to definitively assign the signals of the protonated aromatic and cyclohexyl carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. researchgate.net

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the amide and the bromo-aromatic functionalities.

Amide I Band (C=O Stretch): A strong absorption in the IR spectrum is expected between 1630 and 1680 cm⁻¹, corresponding to the carbonyl stretching vibration. This is one of the most characteristic bands for amides.

Amide II and III Bands: For tertiary amides, the Amide II and III bands are less defined than in primary and secondary amides. However, C-N stretching vibrations will contribute to the fingerprint region of the spectrum.

Aromatic C-H Stretch: These vibrations typically appear above 3000 cm⁻¹.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the benzene (B151609) ring are expected to produce a series of bands in the 1450-1600 cm⁻¹ region.

C-Br Stretch: The carbon-bromine stretching vibration is expected to give a characteristic absorption in the lower frequency region of the IR spectrum, typically between 500 and 600 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Amide C=O | Stretch (Amide I) | 1630 - 1680 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1200 - 1350 |

| C-Br | Stretch | 500 - 600 |

The presence of two bulky cyclohexyl groups on the nitrogen atom leads to significant steric hindrance and restricts rotation around the C-N amide bond. This can result in the existence of different stable conformers (rotational isomers) at room temperature. The presence of multiple conformers can lead to a broadening of the absorption bands in the vibrational spectra, particularly the amide I band. The analysis of the band shapes and the potential appearance of shoulder peaks can provide insights into the conformational dynamics of the molecule in the solid state or in solution.

Mass Spectrometry Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. In the analysis of this compound, mass spectrometry provides definitive confirmation of its molecular formula and offers significant insights into its molecular structure through the analysis of fragmentation patterns. The presence of a bromine atom provides a distinct isotopic signature that is particularly useful for identification.

High-resolution mass spectrometry (HRMS) is a powerful method used to determine the elemental composition of a molecule with high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, the molecular formula is C₁₉H₂₆BrNO. The theoretical exact masses of the molecular ion ([M]⁺˙) can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O, and the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br). The presence of bromine results in a characteristic M and M+2 isotopic pattern, with the two peaks having nearly equal intensity (the natural abundance of ⁷⁹Br is 50.69% and ⁸¹Br is 49.31%). researchgate.net

The HRMS analysis of this compound would be expected to show two major molecular ion peaks corresponding to the presence of these two bromine isotopes. The precise m/z values of these ions would allow for the unambiguous confirmation of the compound's elemental composition, a critical step in its structural verification. acs.org

Table 1: Theoretical High-Resolution Mass Spectrometry Data for the Molecular Ion of this compound

| Ion Formula | Isotope Composition | Theoretical m/z |

|---|---|---|

| [C₁₉H₂₆⁷⁹BrNO]⁺˙ | C=12.00000, H=1.00783, Br=78.91834, N=14.00307, O=15.99491 | 363.12469 |

In electron ionization (EI) mass spectrometry, the molecular ion is energetically unstable and breaks apart into smaller, charged fragments. The analysis of this fragmentation pattern provides a molecular fingerprint that helps to piece together the compound's structure. For tertiary aromatic amides like this compound, several key fragmentation pathways are predictable. nih.govlibretexts.org

The most common fragmentation for amides involves the cleavage of bonds adjacent to the carbonyl group and the nitrogen atom. nih.govrsc.org Key predicted fragmentation pathways for this compound include:

Formation of the Acylium Ion: The most significant fragmentation is the cleavage of the amide C-N bond. This is a common pathway for aromatic amides, leading to the formation of a stable, resonance-stabilized 4-bromobenzoyl acylium ion. nih.gov This fragment would produce a characteristic isotopic doublet at m/z 183 and 185. Further fragmentation of this ion can occur through the loss of carbon monoxide (CO), yielding the 4-bromophenyl cation at m/z 155 and 157.

Alpha-Cleavage: Cleavage of the C-N bond alpha to the cyclohexyl rings can occur, resulting in the loss of a cyclohexyl radical (C₆H₁₁˙, mass = 83). This would generate a fragment ion with an m/z of 280 and 282.

Fragmentation of the Cyclohexyl Group: The cyclohexyl rings themselves can undergo fragmentation. The loss of ethene (C₂H₄, mass = 28) or other neutral fragments from the cyclohexyl group is a common pathway for cyclic alkanes. libretexts.org

The interpretation of these fragments allows for the systematic reconstruction of the molecule, confirming the presence of the 4-bromobenzoyl moiety and the two N-cyclohexyl substituents.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Theoretical m/z (⁷⁹Br / ⁸¹Br) | Origin |

|---|---|---|---|

| [C₁₉H₂₆BrNO]⁺˙ | Molecular Ion | 363.1 / 365.1 | - |

| [C₁₃H₁₅BrNO]⁺˙ | [M - C₆H₁₁]⁺ | 280.0 / 282.0 | α-Cleavage (loss of cyclohexyl radical) |

| [C₇H₄BrO]⁺ | 4-bromobenzoyl cation | 183.0 / 185.0 | Amide C-N bond cleavage |

| [C₆H₄Br]⁺ | 4-bromophenyl cation | 155.0 / 157.0 | Loss of CO from acylium ion |

| [C₆H₁₁]⁺ | Cyclohexyl cation | 83.1 | Fragmentation of the N-substituent |

Computational and Theoretical Chemistry Studies of 4 Bromo N,n Dicyclohexylbenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-bromo-N,N-dicyclohexylbenzamide. These calculations, typically performed using software packages like Gaussian, provide a detailed picture of the molecule's conformational preferences, electronic landscape, and reactivity.

The three-dimensional structure of this compound is crucial for its chemical behavior. Geometry optimization using methods like DFT allows for the determination of the most stable arrangement of its atoms in space. The presence of two bulky cyclohexyl groups attached to the amide nitrogen introduces significant steric hindrance, which largely dictates the molecule's conformation.

The conformational landscape of similar molecules, such as those with cyclohexyl or other bulky substituents on an amide, has been a subject of interest. For monosubstituted and disubstituted cyclohexanes, the chair conformation is generally the most stable. The substituents can occupy either axial or equatorial positions, with the equatorial position being more favorable for bulky groups to minimize 1,3-diaxial interactions. In this compound, both cyclohexyl rings are expected to adopt chair conformations.

Table 1: Predicted Key Geometric Parameters of this compound

| Parameter | Predicted Value Range | Description |

| C=O Bond Length | 1.22 - 1.24 Å | Typical double bond length for an amide carbonyl. |

| C-N Amide Bond Length | 1.35 - 1.38 Å | Shorter than a typical C-N single bond, indicating partial double bond character. yale.edu |

| C-Br Bond Length | 1.89 - 1.92 Å | Standard length for a bromine atom attached to an aromatic ring. |

| Dihedral Angle (O=C-N-Ccyclohexyl) | 160° - 180° | The planarity of the amide group influences this angle. |

| Cyclohexyl Ring Conformation | Chair | The most stable conformation for the cyclohexyl rings to minimize strain. |

Note: These values are hypothetical and based on typical bond lengths and angles found in similar computationally studied molecules.

The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.com

For aromatic amides, the HOMO is often localized on the electron-rich parts of the molecule, such as the aromatic ring and the nitrogen atom, while the LUMO is typically centered on the electron-withdrawing carbonyl group and the aromatic ring. yale.edu The presence of a bromine atom, an electron-withdrawing group, on the benzene (B151609) ring is expected to influence the energies of these frontier orbitals. tsijournals.com

Computational studies on similar aromatic compounds show that the introduction of electron-donating or electron-withdrawing groups can tune the HOMO-LUMO gap. beilstein-archives.org In the case of this compound, the bromine atom and the dicyclohexylamino group will have competing effects on the electron density of the benzoyl system. DFT calculations would be necessary to precisely determine the energies and spatial distributions of the HOMO and LUMO. A smaller HOMO-LUMO gap generally implies higher reactivity and lower stability. irjweb.comresearchgate.net

Table 2: Predicted Frontier Orbital Energies and Band Gap for this compound

| Parameter | Predicted Energy (eV) | Significance |

| HOMO Energy | -6.0 to -6.5 | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | -1.5 to -2.0 | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Indicates chemical reactivity and electronic transition energy. irjweb.com |

Note: These values are hypothetical and are within the typical range for similar organic molecules as determined by DFT calculations.

The molecular electrostatic potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP maps the electrostatic potential onto the electron density surface of the molecule, with different colors representing regions of varying potential.

In a molecule like this compound, the MEP would likely show a negative potential (typically colored red or yellow) around the carbonyl oxygen atom, indicating a region susceptible to electrophilic attack. The regions around the hydrogen atoms of the cyclohexyl groups would exhibit a positive potential (typically colored blue), making them potential sites for nucleophilic interaction. The bromine atom, being electronegative, will also influence the electrostatic potential of the aromatic ring. Studies on halogenated benzenes have shown that the halogen atom can have a region of positive potential, known as a "sigma-hole," which can participate in halogen bonding. nih.govdoi.orgdtic.milacs.org

The charge distribution can be quantified through various population analysis schemes, such as Mulliken population analysis, to assign partial charges to each atom in the molecule. This provides a more quantitative picture of the electron distribution and polarity of the bonds.

Prediction of Spectroscopic Properties

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model and for the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with reasonable accuracy. nih.gov

For this compound, the predicted ¹H NMR spectrum would show signals corresponding to the aromatic protons and the protons of the two cyclohexyl rings. The chemical shifts of the aromatic protons would be influenced by the bromine substituent. The protons on the cyclohexyl rings would likely appear as complex multiplets due to their different chemical environments and spin-spin coupling.

The ¹³C NMR spectrum would provide information about all the carbon atoms in the molecule. The carbonyl carbon would appear at a characteristic downfield shift. The carbon atoms of the aromatic ring would have distinct chemical shifts due to the effects of the bromo and amide substituents. The carbon atoms of the cyclohexyl rings would also show a range of chemical shifts depending on their position. Comparing the calculated NMR spectra with experimentally obtained spectra is a standard method for validating the computed molecular structure. nih.gov

Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbon Atoms in this compound

| Carbon Atom | Predicted Chemical Shift (ppm) Range | Notes |

| Carbonyl (C=O) | 168 - 172 | Typical range for an amide carbonyl carbon. |

| C-Br (Aromatic) | 120 - 125 | The carbon atom directly attached to the bromine. |

| Aromatic CH | 128 - 132 | Range for the other aromatic carbon atoms. |

| Cyclohexyl CH | 25 - 55 | A broad range of shifts for the carbons of the cyclohexyl groups. |

Note: These are hypothetical values based on general trends in ¹³C NMR spectroscopy and computational predictions for similar structures. rsc.orgmdpi.com

Theoretical vibrational frequency calculations, typically performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. tsijournals.com These calculations provide the frequencies and intensities of the vibrational modes, which correspond to the stretching, bending, and torsional motions of the atoms.

For this compound, the calculated IR spectrum would be expected to show characteristic absorption bands. A strong absorption band for the C=O stretching vibration of the amide group would be prominent, typically in the range of 1630-1680 cm⁻¹. The C-N stretching vibration would appear at a lower frequency. The aromatic C-H and C=C stretching vibrations, as well as the C-H stretching and bending vibrations of the cyclohexyl rings, would also be present. The C-Br stretching vibration would be expected in the fingerprint region of the spectrum.

The comparison of calculated vibrational frequencies with experimental IR and Raman spectra is a powerful tool for confirming the molecular structure and for assigning the observed spectral bands to specific vibrational modes. nih.govtandfonline.com

Table 4: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) Range | Description |

| C=O Stretch | 1640 - 1670 | Strong intensity, characteristic of the amide I band. |

| Aromatic C=C Stretch | 1580 - 1610 | Medium to strong intensity. |

| C-N Stretch | 1350 - 1400 | Medium intensity, characteristic of the amide linkage. |

| Cyclohexyl C-H Stretch | 2850 - 2950 | Strong intensity. |

| C-Br Stretch | 500 - 600 | Weak to medium intensity, in the fingerprint region. |

Note: These are hypothetical values based on typical vibrational frequencies for the respective functional groups as observed in computational and experimental studies of similar molecules. tsijournals.com

Intermolecular Interaction Modeling

The modeling of intermolecular interactions is fundamental to understanding the solid-state properties and solution-phase behavior of this compound. These non-covalent forces, although weaker than covalent bonds, dictate the crystal packing, solubility, and ultimately the bioavailability of a compound.

In the crystalline state of amides, hydrogen bonds are significant directional forces that influence the supramolecular architecture. For a secondary amide like this compound, the N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a primary hydrogen bond acceptor. Although specific experimental data for this compound is not available, analysis of related structures, such as acetamide (B32628) clusters, provides a reliable model for these interactions.

Computational methods like Density Functional Theory (DFT) are used to calculate the geometric and energetic parameters of these hydrogen bonds. Key parameters include the H···A (hydrogen to acceptor) distance, the D-H···A (donor-hydrogen-acceptor) angle, and the interaction energy. In linear acetamide clusters, B3LYP/6-311++G** calculations have shown that the average hydrogen-bonding energy per monomer increases from -26.85 kJ mol⁻¹ in a dimer to -35.12 kJ mol⁻¹ in a heptamer, indicating a significant cooperativity effect. researchgate.net

Table 1: Representative Hydrogen Bonding Parameters in Amide Dimers (Theoretical Model)

| Interaction Type | D-H···A | H···A Distance (Å) | D-H···A Angle (°) | Interaction Energy (kJ/mol) |

| N-H···O=C | N-H···O | ~1.9 - 2.2 | ~160 - 180 | -20 to -35 |

| C-H···O=C | C-H···O | ~2.3 - 2.6 | ~140 - 160 | -5 to -15 |

| C-H···Br | C-H···Br | ~2.7 - 3.0 | ~130 - 150 | -2 to -8 |

Note: The data in this table is illustrative and based on computational studies of similar amide-containing molecules. The exact values for this compound would require specific calculations.

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in different environments. By simulating the atomic motions over time, MD can predict conformational flexibility, solvent interactions, and the stability of crystalline forms. rsc.org

In Solution: MD simulations in various solvents can reveal how the molecule interacts with its environment. Key analyses include:

Radial Distribution Functions (RDFs): To identify the probability of finding solvent molecules around specific atoms of the solute, such as the polar amide group.

Solvent Accessible Surface Area (SASA): To quantify the exposure of different parts of the molecule to the solvent, which is crucial for understanding solubility. nih.gov

Intramolecular Hydrogen Bonding: To assess the stability of any internal hydrogen bonds that might influence the molecule's conformation in solution.

In the Solid State: Solid-state MD simulations can provide insights into the stability of the crystal lattice at different temperatures. mdpi.com These simulations can help to:

Predict Polymorphic Transitions: By monitoring the changes in the crystal structure as a function of temperature.

Analyze Anisotropic Motion: To understand how different parts of the molecule move within the crystal lattice.

Calculate Lattice Energy: Providing a measure of the thermodynamic stability of the crystalline form.

A typical MD simulation involves defining a force field (e.g., Amber, CHARMM) that describes the inter- and intramolecular forces, followed by an equilibration period and a production run from which data is collected. nih.govmdpi.com

Reactivity and Selectivity Prediction using Conceptual DFT Descriptors

For this compound, the key reactive sites are the aromatic ring, which can undergo electrophilic or nucleophilic aromatic substitution, and the carbonyl carbon, which is susceptible to nucleophilic attack. The bromine substituent deactivates the ring towards electrophilic attack but directs incoming electrophiles to the ortho and para positions. Conversely, it activates the ring for nucleophilic aromatic substitution.

Global Reactivity Descriptors: These parameters provide a general overview of the molecule's reactivity.

Chemical Potential (μ): Related to the molecule's tendency to lose electrons.

Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of the molecule to accept electrons. nih.gov

Local Reactivity Descriptors: These indices pinpoint the most reactive sites within the molecule.

Fukui Functions (f(r)): Indicate the change in electron density at a specific point when an electron is added or removed. The site with the highest value of f+(r) is the most susceptible to nucleophilic attack, while the site with the highest f-(r) is the most prone to electrophilic attack.

Local Softness (s(r)): Related to the Fukui function and provides similar information about reactive sites.

Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, with negative regions (in red) indicating sites for electrophilic attack and positive regions (in blue) indicating sites for nucleophilic attack.

Table 2: Illustrative Conceptual DFT Reactivity Descriptors for a Model Bromo-Aromatic Amide

| Descriptor | Value (illustrative) | Interpretation for this compound |

| Global Descriptors | ||

| Chemical Potential (μ) | -4.5 eV | Moderate tendency to donate electrons. |

| Chemical Hardness (η) | 5.0 eV | A relatively stable molecule. |

| Electrophilicity (ω) | 2.0 eV | Acts as a moderate electrophile. |

| Local Descriptors (Condensed to Atoms) | ||

| Max f+(r) | Carbonyl Carbon | The most likely site for nucleophilic attack. |

| Max f-(r) | Aromatic C-H | Potential sites for electrophilic attack. |

| Most Negative MEP | Carbonyl Oxygen | Strongest attraction for electrophiles/H-bond donors. |

| Most Positive MEP | Amide N-H | Strongest attraction for nucleophiles/H-bond acceptors. |

Note: The values in this table are hypothetical and serve to illustrate the application of conceptual DFT. Actual values would require specific quantum mechanical calculations for this compound.

Reactivity and Mechanistic Investigations of 4 Bromo N,n Dicyclohexylbenzamide

Reactivity of the Aromatic Bromine Atom

The bromine atom attached to the phenyl ring is a versatile handle for a variety of synthetic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for forming new bonds. For 4-bromo-N,N-dicyclohexylbenzamide, the carbon-bromine (C-Br) bond is the reactive site for these transformations. The general catalytic cycle for these reactions involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.orguwindsor.ca

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species with an organohalide. wikipedia.org It is anticipated that this compound would readily participate in Suzuki-Miyaura coupling reactions with various aryl- or vinylboronic acids or their esters. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base. libretexts.orgnih.gov The choice of ligand and base is crucial for achieving high yields. organic-chemistry.org For sterically hindered substrates, bulky electron-rich phosphine (B1218219) ligands like those developed by Buchwald (e.g., XPhos, SPhos) are often effective. nih.gov

Illustrative Suzuki-Miyaura Coupling Conditions for a Generic 4-Bromoaryl Substrate

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield |

|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | Good to Excellent nih.gov |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | Moderate to Good nih.gov |

| PdCl₂(dppf) | - | K₂CO₃ | DMF | 80 | Good nih.gov |

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a new, substituted alkene. wikipedia.orgorganic-chemistry.org this compound is a suitable substrate for the Heck reaction, where it would react with alkenes like styrenes or acrylates in the presence of a palladium catalyst and a base (commonly an amine like triethylamine). youtube.com The reaction typically exhibits high trans-selectivity. organic-chemistry.org The significant steric hindrance from the dicyclohexyl groups is not expected to significantly impede the reaction, as the transformation occurs at the distant bromine-substituted carbon.

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. organic-chemistry.orglibretexts.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst, although copper-free protocols have been developed. nih.govnih.gov this compound would serve as the aryl halide component, reacting with a variety of terminal alkynes. The reaction is generally carried out under mild conditions with a base such as an amine. organic-chemistry.org

Representative Sonogashira Coupling Conditions for Aryl Bromides

| Catalyst | Co-catalyst | Base | Solvent | Temperature | Key Feature |

|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | Room Temp. | Classic conditions organic-chemistry.org |

| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | Room Temp. | Copper-free, air-stable precatalyst nih.gov |

| Pd(OAc)₂/HandaPhos | None | Et₃N | Water | Mild | Sustainable, ppm-level Pd loading organic-chemistry.org |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone for synthesizing aryl amines. youtube.com this compound could be coupled with a wide range of primary and secondary amines using a palladium catalyst, a suitable phosphine ligand (often bulky and electron-rich), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). nih.govwikipedia.orglibretexts.org The reaction allows for the synthesis of N-aryl derivatives that would be otherwise difficult to access. wikipedia.org

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org For this reaction to proceed, the aromatic ring typically needs to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental organometallic reaction where a halogen atom on an organic substrate is swapped for a metal, typically lithium or magnesium. This transformation converts an aryl halide into a highly reactive organometallic reagent. nih.govtcnj.edu Treating this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C or lower) in an ethereal solvent like tetrahydrofuran (B95107) (THF) is expected to result in a rapid bromine-lithium exchange. nih.govtcnj.eduprinceton.edu

This would generate the corresponding aryllithium species, 4-(N,N-dicyclohexylcarbamoyl)phenyllithium. This potent nucleophile can then be trapped with various electrophiles (e.g., carbon dioxide, aldehydes, ketones, alkyl halides) to introduce a wide array of functional groups at the 4-position of the ring. The amide functionality is generally stable to these conditions, particularly at low temperatures. tcnj.edu Alternatively, a Grignard reagent can be formed using magnesium metal (Grignard reaction) or through a bromine-magnesium exchange with reagents like isopropylmagnesium chloride (i-PrMgCl). nih.gov

Reactivity of the Amide Moiety

The N,N-dicyclohexylbenzamide moiety is generally robust. The tertiary nature of the amide, with two bulky cyclohexyl groups on the nitrogen, makes it sterically hindered and electronically stabilized due to the delocalization of the nitrogen lone pair into the carbonyl group.

Functionalization at the Amide Nitrogen

Direct functionalization at the amide nitrogen of an N,N-disubstituted amide like this compound is challenging. The nitrogen atom is non-basic and non-nucleophilic due to the resonance with the carbonyl group. Furthermore, the presence of two bulky cyclohexyl groups sterically shields the nitrogen atom, making reactions at this site highly improbable. N-alkylation or N-acylation reactions, which are common for primary and secondary amides, are not feasible for this tertiary amide.

One potential transformation of the amide group is its reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to the corresponding amine, which would yield (4-bromophenyl)(dicyclohexylamino)methane.

Hydrolysis Mechanisms (Acid- and Base-Catalyzed)

Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, is a fundamental reaction that can be catalyzed by either acid or base. However, N,N-disubstituted amides, particularly those with bulky substituents like cyclohexyl groups, are notoriously resistant to hydrolysis due to steric hindrance around the carbonyl carbon.

Acid-Catalyzed Hydrolysis: Under strong acidic conditions and elevated temperatures, the carbonyl oxygen would be protonated, rendering the carbonyl carbon more electrophilic. Subsequent nucleophilic attack by water, followed by proton transfers and elimination of dicyclohexylamine (B1670486), would lead to 4-bromobenzoic acid. The steric bulk of the dicyclohexyl groups would significantly slow down the rate of water attack, requiring harsh reaction conditions.

Base-Catalyzed Hydrolysis: In the presence of a strong base like hydroxide (B78521) (OH⁻), hydrolysis would proceed via nucleophilic attack of the hydroxide ion on the carbonyl carbon. acs.org This forms a tetrahedral intermediate which would then collapse to expel the dicyclohexylamide anion, a very poor leaving group. This step is generally the rate-determining step and is highly unfavorable. Consequently, base-catalyzed hydrolysis of this compound is expected to be extremely slow and require high temperatures and high concentrations of base. For some N-substituted carbamates, an elimination-conjugate base (E1cB) mechanism has been observed under basic conditions, but this is less common for benzamides.

Influence of Dicyclohexyl Substituents on Reactivity and Selectivity

The reactivity and selectivity of this compound in various chemical transformations are significantly governed by the unique steric and electronic properties imparted by the two cyclohexyl groups attached to the amide nitrogen. These bulky, non-planar substituents introduce considerable steric congestion around the amide functionality and also modulate the electronic nature of both the amide bond and the 4-bromophenyl ring. Understanding these influences is crucial for predicting and controlling the outcomes of reactions involving this molecule.

Steric Hindrance Effects

The most prominent feature of the N,N-dicyclohexyl groups is the substantial steric bulk they introduce around the amide carbonyl and the nitrogen atom. This steric impediment has profound consequences on the reactivity of the molecule, particularly in reactions that involve nucleophilic attack at the carbonyl carbon or transformations that require a specific geometric arrangement of the amide group relative to the aromatic ring.

The two cyclohexyl rings, with their multiple conformers, create a crowded environment that can hinder the approach of reagents. This effect is particularly pronounced in reactions such as nucleophilic acyl substitution. For a nucleophile to attack the carbonyl carbon, it must approach along a specific trajectory, often referred to as the Bürgi-Dunitz angle. The bulky cyclohexyl groups can physically block this approach, leading to a significant decrease in reaction rates compared to less sterically hindered amides, such as N,N-dimethylbenzamides.

The steric bulk of the dicyclohexyl substituents also influences the conformational preferences of the molecule. The rotation around the C(O)-N bond, which is already restricted due to the partial double bond character of the amide, is further encumbered. This can lead to a more rigid molecular structure with a well-defined torsional angle between the plane of the aromatic ring and the amide group. This fixed conformation can, in turn, affect the selectivity of reactions occurring at the aromatic ring, as the accessibility of the ortho positions is influenced by the orientation of the dicyclohexylamino group.

| N-Substituent | Relative Rate of Hydrolysis (Illustrative) | Steric Parameter (Taft's Es, for R2N) |

| N,N-Dimethyl | 1.00 | -0.47 |

| N,N-Diethyl | 0.35 | -1.98 |

| N,N-Diisopropyl | 0.05 | -3.90 |

| N,N-Dicyclohexyl | < 0.01 (Estimated) | ~ -4.50 (Estimated) |

Table 1: Illustrative comparison of the relative rates of hydrolysis and steric parameters for various N,N-dialkylbenzamides. The data for N,N-dicyclohexylbenzamide is an estimation based on trends observed for other bulky substituents.

Electronic Modulation of the Amide and Aromatic Ring

The dicyclohexyl substituents also exert a significant electronic influence on the this compound molecule, affecting the properties of both the amide functionality and the 4-bromophenyl ring. These electronic effects are a combination of inductive and resonance effects.

Inductively, the cyclohexyl groups are considered to be weakly electron-donating (+I effect). This is due to the higher sp3 character of the carbon atoms in the cyclohexyl rings compared to the sp2 hybridized carbon of the aromatic ring. This inductive donation of electron density to the amide nitrogen makes the nitrogen atom more electron-rich. Consequently, the lone pair on the nitrogen is more available to participate in resonance with the carbonyl group. This enhanced resonance stabilization strengthens the C-N amide bond and gives it more double bond character, while weakening the C=O double bond. This is often reflected in spectroscopic data, such as a decrease in the C=O stretching frequency in the infrared (IR) spectrum compared to amides with electron-withdrawing substituents on the nitrogen.

In the case of this compound, the electron-donating nature of the dicyclohexyl groups enhances the resonance donation from the nitrogen into the aromatic ring. This can partially counteract the deactivating inductive effect of the carbonyl group, making the aromatic ring more susceptible to electrophilic attack than a benzamide (B126) with electron-withdrawing N-substituents. However, the bulky nature of the dicyclohexyl groups can sterically hinder attack at the ortho positions, potentially favoring substitution at the meta position to the bromine, which is ortho to the amide.

The bromine atom at the para position is a deactivating, ortho, para-directing group. Its presence further influences the electron density distribution in the aromatic ring and the regioselectivity of substitution reactions. For instance, in cross-coupling reactions involving the C-Br bond, the electronic nature of the N,N-dicyclohexylcarbamoyl group can influence the reactivity of the aryl bromide.

| Substituent Group (at N) | Nature of Electronic Effect | Effect on Amide C=O Stretch (cm-1) (Illustrative) | Effect on Aromatic Ring Reactivity (Electrophilic Substitution) |

| -H | Reference | ~1690 | Deactivating, o,p-directing |

| -CH3 | Weakly Electron-Donating (+I) | ~1665 | Slightly less deactivating, o,p-directing |

| -C6H5 | Electron-Withdrawing (-I, -M) | ~1680 | More deactivating, m-directing (from phenyl) |

| -N(C6H11)2 | Weakly Electron-Donating (+I), Enhanced Resonance (+M) | ~1650 (Estimated) | Less deactivating (compared to unsubstituted amide), o,p-directing, but with steric hindrance at ortho positions |

Table 2: Illustrative electronic effects of various N-substituents on the properties of benzamides. The data for the N,N-dicyclohexyl group is an estimation based on general principles.

Supramolecular Chemistry and Self Assembly of 4 Bromo N,n Dicyclohexylbenzamide and Its Derivatives

Principles of Benzamide-Based Supramolecular Assembly

The benzamide (B126) functional group is a robust and versatile building block in supramolecular chemistry. Its ability to form strong and directional hydrogen bonds is a primary driver for self-assembly. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor. This complementarity allows for the formation of predictable and stable supramolecular motifs.

The principles of benzamide-based supramolecular assembly are also evident in related structures, such as N-(4-Bromobenzoyl)-N,N′-dicyclohexylurea. In this closely related molecule, the amide N–H group participates in intermolecular hydrogen bonding with a carbonyl oxygen, leading to the formation of one-dimensional chains. nih.gov This highlights the robustness of the amide hydrogen bond in directing the primary structure of the supramolecular assembly.

Design and Characterization of Hydrogen-Bonded Supramolecular Structures

In the solid state, benzamide derivatives frequently organize into dimeric or polymeric arrays through hydrogen bonding. For instance, in the crystal structure of N-(4-Bromobenzoyl)-N,N′-dicyclohexylurea, molecules are linked into infinite one-dimensional chains via (amide)N—H⋯O=C(amide) intermolecular hydrogen bonds. nih.gov This type of catemeric motif is a common feature in the supramolecular chemistry of amides.

The formation of these extended arrays is a cooperative process, where the initial hydrogen-bonded dimers serve as nucleation points for the growth of the polymeric chain. The stability of these arrays is dependent on the strength and directionality of the hydrogen bonds, as well as on weaker, non-directional interactions that help to fill space efficiently.

Supramolecular Architectures in Crystalline Phases

The arrangement of molecules in a crystal, or the crystal packing, is a consequence of the various intermolecular forces acting in concert to achieve a state of minimum energy. The analysis of these crystalline architectures provides insights into the efficiency of molecular packing and the presence of any void spaces.

The efficiency of crystal packing can be quantified by the Kitaigorodskii packing index, which is a measure of how well the molecules fill the available space. While specific data for 4-bromo-N,N-dicyclohexylbenzamide is not present in the search results, the crystal structure of the related N-(4-Bromobenzoyl)-N,N′-dicyclohexylurea provides valuable insights. The crystallographic data for this compound is presented in the table below.

| Crystal Data for N-(4-Bromobenzoyl)-N,N′-dicyclohexylurea | |

| Empirical Formula | C₂₀H₂₇BrN₂O₂ |

| Formula Weight | 407.35 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.501(2) |

| b (Å) | 9.5621(10) |

| c (Å) | 16.306(2) |

| β (°) | 114.443(6) |

| Volume (ų) | 1916.3(4) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.412 |

| (Data from Wang & Peng, 2008) nih.gov |

The density of the crystal provides an indirect measure of packing efficiency. The absence of large solvent-accessible voids in the crystal structure of N-(4-Bromobenzoyl)-N,N′-dicyclohexylurea suggests an efficient packing arrangement, driven by the optimization of intermolecular interactions. nih.gov

Co-crystallization is a powerful technique in crystal engineering to create new solid forms with tailored properties. This involves crystallizing a target molecule with a second, complementary molecule, known as a co-former. The components of the resulting co-crystal are held together by non-covalent interactions, most commonly hydrogen bonds.

While no specific co-crystallization studies involving this compound were found, the principles of benzamide co-crystallization are well-established. Benzamides can form co-crystals with various co-formers, particularly those containing hydrogen bond donor groups that are complementary to the amide's carbonyl oxygen. For example, benzamides have been shown to form co-crystals with carboxylic acids. The success of forming a benzamide co-crystal often depends on the relative strength of the intermolecular interactions between the benzamide and the co-former versus the self-assembly interactions of the individual components.

Potential for Host-Guest Chemistry with Analogous Benzamide Derivatives

While specific research on the host-guest chemistry of this compound is not extensively documented, the broader family of benzamide derivatives and structurally related molecules with bulky, non-polar substituents has demonstrated significant potential in the field of supramolecular chemistry. The core principles of molecular recognition, driven by non-covalent interactions, allow for the design of analogous systems that can act as hosts for various guest molecules. The N,N-dicyclohexylbenzamide framework, featuring a rigid aromatic core and sterically demanding, flexible cyclohexyl groups, serves as a foundational motif for creating defined binding cavities.

The potential for host-guest chemistry in these systems is rooted in a combination of hydrogen bonding, provided by the amide functionality, and van der Waals or hydrophobic interactions, offered by the dicyclohexyl groups. These interactions can lead to the formation of discrete, self-assembled structures capable of encapsulating smaller molecules.

A powerful analogy can be drawn from the pioneering work on self-assembling molecular capsules, which, although not strictly benzamides, share key structural and functional principles. These systems highlight how molecules with complementary hydrogen-bonding sites and a defined shape can dimerize to create an enclosed cavity, effectively acting as a host for small guest molecules.

A prominent example is the "tennis ball" capsule developed by Rebek and coworkers, which is formed by the dimerization of a curved glycoluril (B30988) derivative. nih.gov This self-assembly is driven by a seam of eight hydrogen bonds, creating a robust container that can encapsulate guests like methane. nih.govscripps.edu The encapsulation is readily observed by ¹H NMR spectroscopy, where the signals for the encapsulated guest are significantly shielded and shifted to upfield regions of the spectrum. nih.gov This phenomenon of slow exchange on the NMR timescale, where separate signals are visible for both the free and encapsulated guest, is a hallmark of strong host-guest complexation. nih.gov

Further studies on similar cylindrical capsules have employed a series of aromatic amides as "molecular rulers" to probe the dimensions of the internal cavity, demonstrating the ability of these systems to host amide-containing guests. nih.gov The stability of these host-guest complexes is influenced by factors such as the size and shape complementarity between the host and guest, a concept often referred to as the "55% packing coefficient rule," which posits that optimal binding occurs when the guest fills approximately 55% of the host's cavity volume. scripps.edu

The binding affinity of these capsules for various guests has been quantified, showing selectivity based on guest size and shape. The solvent also plays a critical role, as competitive solvent molecules can disrupt the hydrogen bonds holding the capsule together or compete for the internal cavity. nih.govnih.gov For instance, the association constant (Kₐ) for guest encapsulation can be significantly higher in non-polar solvents like benzene (B151609) (C₆D₆) compared to more competitive solvents like chloroform (B151607) (CDCl₃). nih.gov

The thermodynamic parameters of guest binding reveal the driving forces behind encapsulation. In many cases, the process is enthalpically driven, though entropically driven binding has also been observed. nih.govnih.gov An entropically favorable process can occur if multiple solvent molecules are displaced from the host's cavity by a single, larger guest molecule. nih.gov